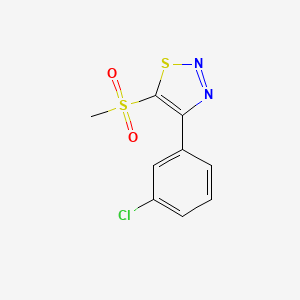
1,2,3,4-Tetrahydropyridine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4-Tetrahydropyridine hydrochloride is a heterocyclic organic compound that serves as a building block in chemical synthesis. It is a derivative of tetrahydropyridine, a six-membered ring containing one nitrogen atom. This compound is known for its utility in various chemical reactions and its role in the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrahydropyridine hydrochloride can be synthesized through several methods. One common approach involves the reduction of pyridine derivatives. For example, the reduction of N-methylpyridinium salts using borohydride reagents can yield 1-methyl-1,2,3,4-tetrahydropyridine . Another method involves the ring-closing metathesis of olefin-containing enamides using ruthenium-based catalysts .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The specific methods may vary depending on the desired purity and yield of the compound. Common industrial processes include catalytic hydrogenation and reductive amination.
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,4-Tetrahydropyridine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyridine derivatives.
Reduction: It can be reduced to form piperidine derivatives.
Substitution: It can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Pyridine derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted tetrahydropyridine derivatives.
Aplicaciones Científicas De Investigación
1,2,3,4-Tetrahydropyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drugs targeting neurological disorders.
Industry: It is employed in the production of agrochemicals and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 1,2,3,4-tetrahydropyridine hydrochloride involves its interaction with various molecular targets. For example, its derivative, 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), is metabolized to 1-methyl-4-phenylpyridinium (MPP+), which inhibits mitochondrial complex I, leading to oxidative stress and neuronal damage . This mechanism is particularly relevant in the study of Parkinson’s disease.
Comparación Con Compuestos Similares
1,2,3,4-Tetrahydropyridine hydrochloride can be compared with other similar compounds, such as:
1,2,3,6-Tetrahydropyridine: Another tetrahydropyridine derivative with similar chemical properties.
Piperidine: A fully saturated six-membered ring containing one nitrogen atom, often used in similar chemical reactions.
These comparisons highlight the unique reactivity and applications of this compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C5H10ClN |
|---|---|
Peso molecular |
119.59 g/mol |
Nombre IUPAC |
1,2,3,4-tetrahydropyridine;hydrochloride |
InChI |
InChI=1S/C5H9N.ClH/c1-2-4-6-5-3-1;/h2,4,6H,1,3,5H2;1H |
Clave InChI |
HAKSOKWVNPZVNM-UHFFFAOYSA-N |
SMILES canónico |
C1CC=CNC1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





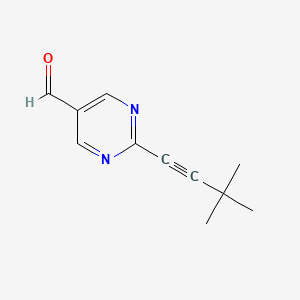
![2-Fluorobenzo[d]oxazole-4-carbonitrile](/img/structure/B15054334.png)
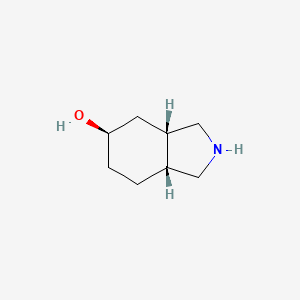


![2-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine](/img/structure/B15054350.png)
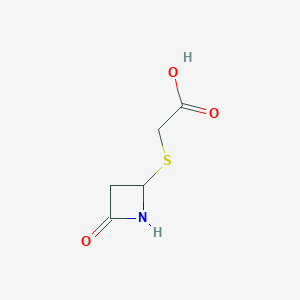
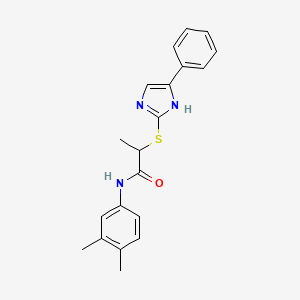
![4-[[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)benzoyl]amino]benzenesulfonyl fluoride](/img/structure/B15054360.png)

